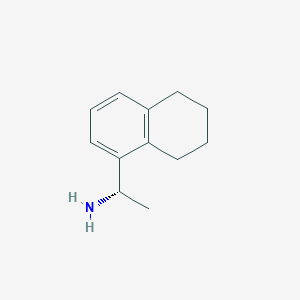
(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by a tetrahydronaphthalene ring structure attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives such as amides or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as acyl chlorides or isocyanates are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of amides or carbamates.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In the field of medicine, (1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it useful in the treatment of certain diseases or conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with receptors or enzymes, modulating their activity. The tetrahydronaphthalene ring structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanol: A related compound with a hydroxyl group instead of an amine group.
1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone: The ketone precursor used in the synthesis of the amine.
Uniqueness
(1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both the tetrahydronaphthalene ring and the ethanamine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h4,6,8-9H,2-3,5,7,13H2,1H3/t9-/m0/s1 |
InChI Key |
BBIYYVNEPUDYHG-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=C1CCCC2)N |
Canonical SMILES |
CC(C1=CC=CC2=C1CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















